3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE
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Overview
Description
3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE typically involves the reaction of 3-bromobenzyl chloride with 4,5-dimethyl-1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated product
Substitution: Corresponding substituted products
Scientific Research Applications
3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can also interact with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE
- 3-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE
- 3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE
Uniqueness
The uniqueness of 3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE lies in the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s ability to interact with biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c1-8-13-14-11(15(8)2)16-7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWASHRWXLKHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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